Ácidos grasos tía

Thia fatty acids are a class of compounds that contain both thioether and carboxyl groups, derived from the modification of traditional fatty acids. These unique chemical structures confer them with distinctive properties such as enhanced solubility in organic solvents and increased stability against oxidation compared to their parent fatty acids.

Structurally, thia fatty acids can be synthesized by replacing an oxygen atom in a fatty acid with a sulfur atom through various chemical reactions. This substitution alters the molecular polarity and reactivity, making them valuable in a wide range of applications.

In the pharmaceutical industry, thia fatty acids are used as precursors for the synthesis of novel drugs due to their unique physicochemical properties. They also find use in the cosmetics sector where they enhance product stability and provide additional moisturizing benefits. Additionally, these compounds can be employed in the formulation of environmentally friendly surfactants and biodegradable polymers.

The broad range of functionalities offered by thia fatty acids makes them a versatile choice for researchers and manufacturers seeking to develop innovative products with enhanced performance characteristics.

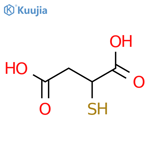

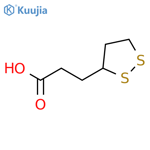

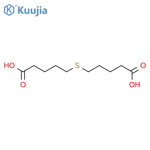

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

|

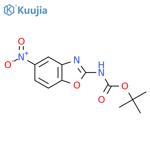

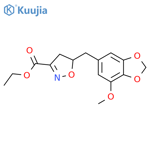

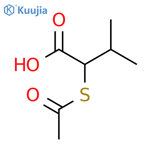

2-2-(methylsulfanyl)ethylbutanedioic acid | 860427-66-3 | C7H12O4S |

|

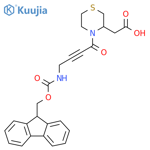

2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoylthiomorpholin-3-yl}acetic acid | 2171807-66-0 | C25H24N2O5S |

|

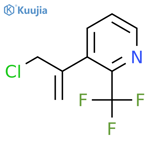

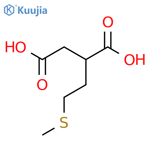

164581-35-5 | C5H10O2S | |

|

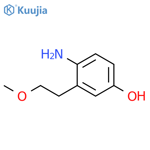

169812-47-9 | C7H12O3S | |

|

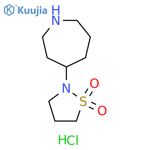

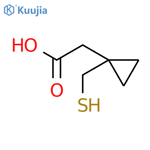

1-(Mercaptomethyl)cyclopropaneacetic Acid | 162515-68-6 | C6H10O2S |

|

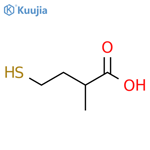

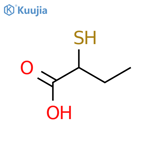

2-sulfanylbutanoic acid | 26473-48-3 | C4H8O2S |

|

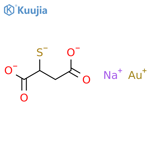

Aurothiomalate sodium | 12244-57-4 | C4H3AuNa2O4S |

|

(S)-2-Mercaptosuccinic Acid | 74708-34-2 | C4H6O4S |

|

Bisnorlipoic Acid | 13125-44-5 | C6H10O2S2 |

|

Pentanoic acid,5,5'-thiobis- | 10341-17-0 | C10H18O4S |

Literatura relevante

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

4. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

Proveedores recomendados

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados